molecular formula C20H13ClF6N2OS B2882139 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3,5-bis(trifluoromethyl)benzamide CAS No. 2325174-02-3

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3,5-bis(trifluoromethyl)benzamide

Cat. No. B2882139
CAS RN: 2325174-02-3
M. Wt: 478.84
InChI Key: IMKATSMOLCBHPY-UHFFFAOYSA-N
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Description

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3,5-bis(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H13ClF6N2OS and its molecular weight is 478.84. The purity is usually 95%.
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Scientific Research Applications

Antipathogenic Activity

Research on thiourea derivatives, which share structural motifs with the compound , highlights their potential in developing novel antimicrobial agents. The synthesis and characterization of acylthioureas have demonstrated significant antipathogenic activities, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. These findings suggest the promise of similar compounds in the field of antimicrobial research, indicating a potential application of N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-3,5-bis(trifluoromethyl)benzamide in designing antibiofilm agents (Limban, Marutescu, & Chifiriuc, 2011).

Corrosion Inhibition

The study of 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole on mild steel corrosion in acidic media provides an understanding of the protective capabilities of similar compounds against corrosion. This research found that such compounds exhibit excellent inhibition efficiency, suggesting the compound of interest could find applications in corrosion protection technologies (Lagrenée et al., 2002).

Polymer Science

In the field of polymer science, the synthesis of ordered polyamides through direct polycondensation of symmetric and nonsymmetric monomers, including those with thiazole units, has been explored. This indicates potential applications of this compound in the synthesis of novel polymers with specific structural arrangements and properties (Ueda & Sugiyama, 1994).

Catalytic Activity in Polymerization

Organolanthanide complexes supported by thiazole-containing amidopyridinate ligands have shown catalytic activity in isoprene polymerization. This research demonstrates the potential utility of thiazole and benzamide functionalities in catalysis, suggesting that the compound of interest may also be relevant in catalytic applications, particularly in polymer synthesis (Luconi et al., 2014).

Molecular Gelators

N-(thiazol-2-yl)benzamide derivatives have been identified as a new series of supramolecular gelators. The role of methyl functionality and S⋯O interaction in these compounds highlights their potential in designing new materials with specific gelation behaviors. This suggests possible research applications of this compound in the development of novel gelators for various industrial and biomedical applications (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF6N2OS/c1-10-16(31-18(29-10)14-4-2-3-5-15(14)21)9-28-17(30)11-6-12(19(22,23)24)8-13(7-11)20(25,26)27/h2-8H,9H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMKATSMOLCBHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF6N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.